molecular formula C4Cl2N4O B2563849 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine CAS No. 153493-48-2

5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine

Numéro de catalogue: B2563849
Numéro CAS: 153493-48-2
Poids moléculaire: 190.97
Clé InChI: VCQNGLLLIXRNIO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound with the molecular formula C4Cl2N4O It is characterized by the presence of two chlorine atoms and an oxadiazole ring fused to a pyrazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the reaction of 3,4-diaminofurazan with oxalic acid in a one-step amide condensation reaction . Another method involves the use of thionyl chloride in N,N-dimethylformamide at temperatures ranging from 20 to 75°C . The resulting product is then purified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at positions 5 and 6 are susceptible to substitution under mild conditions, enabling the introduction of various nucleophiles.

Key Reactions:

Reagent/ConditionsProductYieldApplication
Primary amines (e.g., aniline) in THF at 0–25°C5,6-Dianilino derivatives60–85%Mitochondrial uncouplers for metabolic disorders
Hydrazine hydrate in ethanol5,6-Diamino derivatives75–90%Precursors for fused heterocycles
Sodium methoxide in methanol5,6-Dimethoxy derivatives50–65%Electron-deficient building blocks

Mechanism : The electron-withdrawing oxadiazole ring activates the pyrazine core toward NAS, with reactions typically proceeding via a two-step addition-elimination pathway .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings to form carbon-carbon bonds.

Examples:

Reaction TypeCatalyst/BaseProductNotes
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl-substituted derivativesLimited by steric hindrance from fused rings
Buchwald-HartwigPd₂(dba)₃, XantphosN-alkyl/aryl aminesRequires high temperatures (100–120°C)

Limitations : Steric constraints from the fused ring system reduce yields in couplings involving bulky substituents .

Cyclization and Ring-Opening Reactions

The oxadiazole ring undergoes selective transformations under controlled conditions:

  • Thermal decomposition : At >150°C, the oxadiazole ring cleaves to form nitrile intermediates, enabling synthesis of pyrazine-based polymers .

  • Reduction with LiAlH₄ : Converts oxadiazole to diamino groups, yielding 5,6-diaminopyrazine derivatives .

Biological Activity Correlations

Derivatives synthesized via these reactions exhibit structure-dependent bioactivity:

Derivative ClassBiological ActivityKey Findings
5,6-DianilinoMitochondrial uncouplingEC₅₀ = 0.2–5 µM in hepatocytes; reduces liver triglycerides by 40–60%
5-Amino-6-chlorop38 MAP kinase inhibitionIC₅₀ = 50 nM; anti-inflammatory effects in murine models

Stability and Reactivity Trends

  • pH sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes above pH 8 via oxadiazole ring cleavage .

  • Solvent effects : Reactions in polar aprotic solvents (DMF, DMSO) achieve higher conversions than in THF or ethers .

This reactivity profile establishes 5,6-dichloro- oxadiazolo[3,4-b]pyrazine as a critical intermediate for developing therapeutics targeting metabolic and inflammatory pathways. Recent advances in its functionalization have expanded its

Applications De Recherche Scientifique

Medicinal Chemistry

5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine has shown promise as a mitochondrial uncoupler , selectively depolarizing the inner mitochondrial membrane without affecting the plasma membrane. This property makes it a candidate for treating metabolic disorders such as nonalcoholic steatohepatitis. Preliminary studies indicate that derivatives of this compound can improve liver triglyceride content and reduce inflammation in animal models .

Case Study :
A study demonstrated that compounds derived from this compound exhibited significant effects on mitochondrial function in vitro. These compounds were tested for their ability to modulate energy metabolism in liver cells, showing potential for therapeutic applications in metabolic diseases .

Antimicrobial Activity

Research has identified this compound as having notable antimicrobial properties . Its structural features allow it to interact with various microbial targets effectively.

Data Table: Antimicrobial Activity

CompoundActivity TypeTarget OrganismsReference
This compoundAntibacterialE. coli, S. aureus
This compoundAntifungalC. albicans

Material Science

The compound is also explored for its applications in material science , particularly in the development of new materials with unique electronic and photonic properties. Its ability to act as a building block for more complex molecules makes it valuable in synthetic chemistry.

Case Study :
Recent advancements in the synthesis of polymers incorporating this compound have led to materials with enhanced conductivity and stability. These materials are being investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to the presence of chlorine atoms, which influence its reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Activité Biologique

5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine (CAS: 153493-48-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C₄Cl₂N₄O
  • Molecular Weight : 190.98 g/mol
  • IUPAC Name : this compound
  • Structure :
    ClC1 NC2 NON C2N C1Cl\text{ClC}_1\text{ NC}_2\text{ NON C}_2\text{N C}_1\text{Cl}

Synthesis

The synthesis of this compound typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to yield the target compound with high purity and yield. The compound has been reported to have a purity of over 95% in commercial preparations .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • In vitro studies demonstrated that derivatives of oxadiazolo-pyrazines possess inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 0.5 to 32 µg/mL depending on the specific strain tested .

Anticancer Activity

The compound has also been evaluated for anticancer properties:

  • Cell Line Studies : In vitro assays using cancer cell lines showed that derivatives of this oxadiazole-pyrazine scaffold inhibited cell proliferation significantly. For example, one study reported an IC50 value of approximately 10 µM against human lung cancer cells (A549) and breast cancer cells (MCF-7) .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase .

Case Studies

A notable case study involved the application of this compound in a preclinical model:

  • Study Overview : In a study conducted on mice with induced tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology due to its ability to target cancer cells selectively without affecting normal cells significantly .

Comparative Analysis

The following table summarizes the biological activities reported for various derivatives of oxadiazolo-pyrazines compared to this compound:

CompoundAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
5,6-Dichloro-[1,2,5]oxadiazolo0.5 - 32~10
Other Derivative A1 - 16~15
Other Derivative B0.8 - 20~12

Propriétés

IUPAC Name

5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2N4O/c5-1-2(6)8-4-3(7-1)9-11-10-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQNGLLLIXRNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=NON=C1N=C(C(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153493-48-2
Record name 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.